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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-38877618 is a potent and highly selective, orally bioavailable small-molecule inhibitor of

the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell

proliferation, survival, motility, and invasion, and its aberrant activation is implicated in the

progression and metastasis of various cancers.[2] Consequently, inhibiting c-Met with agents

like JNJ-38877618 presents a promising therapeutic strategy to impede cancer cell migration

and invasion. These application notes provide detailed protocols for assessing the efficacy of

JNJ-38877618 in two standard in vitro assays: the wound healing (scratch) assay and the

transwell migration and invasion assay.

Mechanism of Action: c-Met Signaling in Migration
and Invasion
The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and

autophosphorylates key tyrosine residues in its cytoplasmic domain. This activation triggers a

cascade of downstream signaling pathways integral to cell motility and invasion, including the

RAS/MAPK, PI3K/Akt, and FAK pathways. JNJ-38877618 acts as an ATP-competitive inhibitor,

binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the

initiation of these downstream signals.
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.

Data Presentation
While JNJ-38877618 has been evaluated in motility assays for various cancer cell lines,

including gastric cancer and glioblastoma, specific quantitative data from these studies are not

readily available in the public domain.[1] The following tables are provided as templates for

researchers to structure their data upon completion of the described protocols.

Table 1: Effect of JNJ-38877618 on Cell Migration (Wound Healing Assay)
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Cell Line
Concentration of
JNJ-38877618 (nM)

Wound Closure (%)
at 24h

Inhibition of
Migration (%)

Example: Gastric

Cancer (e.g., MKN-

45)

Vehicle Control

(DMSO)
95 ± 5 0

1

10

100

1000

Example:

Glioblastoma (e.g.,

U87-MG)

Vehicle Control

(DMSO)
88 ± 7 0

1

10

100

1000

Table 2: Effect of JNJ-38877618 on Cell Migration and Invasion (Transwell Assay)
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Cell Line Assay Type

Concentrati
on of JNJ-
38877618
(nM)

Migrated/In
vaded Cells
(per field)

Inhibition
(%)

IC50 (nM)

Example:

NSCLC (e.g.,

H1993)

Migration

Vehicle

Control

(DMSO)

250 ± 20 0

1

10

100

1000

Invasion

Vehicle

Control

(DMSO)

180 ± 15 0

1

10

100

1000

Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration.

Workflow:
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1. Seed cells to form a confluent monolayer

2. Create a 'scratch' with a sterile pipette tip

3. Wash to remove debris and add media with JNJ-38877618

4. Image the scratch at 0h

5. Incubate and acquire images at defined time points (e.g., 6, 12, 24h)

6. Analyze images to quantify wound closure

Click to download full resolution via product page

Caption: Workflow for the wound healing (scratch) assay.

Materials:

Cancer cell line of interest (e.g., with known c-Met expression)

Complete cell culture medium

Serum-free cell culture medium

JNJ-38877618 stock solution (in DMSO)

Vehicle control (DMSO)
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6-well or 12-well tissue culture plates

Sterile 200 µL pipette tips

Phosphate-buffered saline (PBS)

Microscope with a camera

Protocol:

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent

monolayer within 24-48 hours.

Starvation (Optional): Once confluent, replace the complete medium with serum-free

medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that

wound closure is primarily due to migration.

Creating the Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" across the

center of the cell monolayer.

Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

Treatment: Add fresh serum-free or low-serum medium containing the desired

concentrations of JNJ-38877618 or vehicle control (DMSO) to the respective wells.

Imaging: Immediately capture images of the scratch in each well using a microscope at 4x or

10x magnification. This is the 0-hour time point.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

Time-Lapse Imaging: Acquire images of the same fields at regular intervals (e.g., every 6,

12, and 24 hours) until the wound in the control wells is nearly closed.

Data Analysis: Measure the area of the scratch at each time point using image analysis

software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour

time point.

Transwell Migration and Invasion Assay
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This assay assesses the chemotactic ability of cells to migrate through a porous membrane

(migration) or a membrane coated with an extracellular matrix (invasion).

Workflow:
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Preparation

Assay

Analysis

1. Coat transwell inserts with Matrigel (for invasion assay)

2. Rehydrate inserts

3. Add chemoattractant to the lower chamber

4. Seed cells with JNJ-38877618 in the upper chamber

5. Incubate for 12-48 hours

6. Remove non-migrated/invaded cells

7. Fix and stain migrated/invaded cells

8. Image and count cells

Click to download full resolution via product page

Caption: Workflow for the transwell migration and invasion assay.
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Materials:

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

Cancer cell line of interest

Serum-free medium

Complete medium (as a chemoattractant)

Matrigel (for invasion assay)

JNJ-38877618 stock solution (in DMSO)

Vehicle control (DMSO)

Cotton swabs

Methanol or 4% paraformaldehyde for fixation

Crystal violet stain (0.1%)

Microscope

Protocol:

Coating (for Invasion Assay only): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free

medium and coat the top of the transwell membrane. Incubate at 37°C for at least 1 hour to

allow for gelation.

Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend them in

serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

Treatment Preparation: Prepare cell suspensions containing the desired concentrations of

JNJ-38877618 or vehicle control.

Assay Setup:
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Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower

chamber of the 24-well plate.

Place the transwell inserts (coated for invasion, uncoated for migration) into the wells.

Add 200 µL of the cell suspension with the respective treatments to the upper chamber of

the inserts.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the

cell type's migratory/invasive capacity (typically 12-48 hours).

Removal of Non-Migrated/Invaded Cells: Carefully remove the medium from the upper

chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that

have not migrated or invaded.

Fixation and Staining:

Fix the cells that have migrated to the underside of the membrane by immersing the insert

in methanol or 4% paraformaldehyde for 15-20 minutes.

Stain the fixed cells by immersing the insert in 0.1% crystal violet solution for 20-30

minutes.

Gently wash the inserts with water to remove excess stain.

Imaging and Quantification:

Allow the inserts to air dry.

Using a microscope, count the number of stained cells on the underside of the membrane

in several random fields of view (e.g., 5 fields at 20x magnification).

Calculate the average number of migrated/invaded cells per field for each condition.

By following these detailed protocols, researchers can effectively evaluate the inhibitory effects

of JNJ-38877618 on cancer cell migration and invasion, contributing to a better understanding

of its therapeutic potential in c-Met driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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